molecular formula C10H7ClN2O5 B5752034 (E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid

Cat. No.: B5752034
M. Wt: 270.62 g/mol
InChI Key: JRABJZGUAXKSOZ-ONEGZZNKSA-N
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Description

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, a nitro group, and an anilino group attached to a but-2-enoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid typically involves a multi-step process. One common method starts with the acylation of 3-chloroaniline with formic acid in an organic solvent, such as benzene, under reflux conditions. This step forms an intermediate product, which is then nitrified using a mixture of nitric acid and acetic anhydride at low temperatures (around -5 to 10°C). The nitrification introduces the nitro group into the molecule, resulting in the formation of 5-chloro-2-nitroaniline. Finally, the intermediate product undergoes hydrolysis with sodium hydroxide solution under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control over reaction conditions and reagent selection to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target oncogenic miRNAs in cancer cells, inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitroaniline: Shares a similar structure but lacks the but-2-enoic acid backbone.

    4-Nitrophenol: Contains a nitro group but differs in the overall structure.

Uniqueness

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

(E)-4-(2-chloro-5-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O5/c11-7-2-1-6(13(17)18)5-8(7)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRABJZGUAXKSOZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C=CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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